molecular formula C8H18ClN B1419406 N-(pentan-3-yl)cyclopropanamine hydrochloride CAS No. 1193389-86-4

N-(pentan-3-yl)cyclopropanamine hydrochloride

Cat. No. B1419406
M. Wt: 163.69 g/mol
InChI Key: KQDZPKJFASDRFD-UHFFFAOYSA-N
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Description

N-(pentan-3-yl)cyclopropanamine hydrochloride is a chemical compound with the molecular formula C8H17N·HCl and a molecular weight of 163.69 g/mol . It belongs to the class of cyclopropanamines and is characterized by its cyclopropane ring structure.


Physical And Chemical Properties Analysis

  • Physical Form : The compound is typically found as a powder .

Scientific Research Applications

Application in Medicinal Chemistry

N-(pentan-3-yl)cyclopropanamine hydrochloride is a compound that falls under the category of small aliphatic rings, which are increasingly exploited in medicinal chemistry. These rings, including cyclopropanes, cyclobutanes, and others, are known for their beneficial physicochemical properties and applications as functional group bioisosteres. A review by Bauer et al. (2021) provides insights into the key principles and advantages of using such small rings in medicinal chemistry, highlighting their potential hazards and liabilities as well (Bauer et al., 2021).

Synthesis and Stability

The synthesis and stability of compounds related to N-(pentan-3-yl)cyclopropanamine hydrochloride have been studied. Invernizzi et al. (2017) investigated the thermal stability of hydrocarbons like n-pentane and cyclo-pentane, which are structurally related to the compound . Their research contributes to the understanding of the stability of such compounds under various conditions (Invernizzi et al., 2017).

Role in Cancer Therapies

Solomon and Lee (2009) explored the use of Chloroquine, a compound structurally similar to N-(pentan-3-yl)cyclopropanamine hydrochloride, in cancer therapies. Their study suggests that such compounds can effectively sensitize cell-killing effects in cancer treatments, indicating potential applications for N-(pentan-3-yl)cyclopropanamine hydrochloride in similar contexts (Solomon & Lee, 2009).

Photoelectron Spectra Analysis

The study of photoelectron spectra of compounds structurally related to N-(pentan-3-yl)cyclopropanamine hydrochloride, such as cyclopropane derivatives, was conducted by Blickle et al. (1979). This research provides valuable insights into the electronic structure of such compounds, which can be crucial for understanding their reactivity and applications in various fields (Blickle et al., 1979).

Reactions with 1,3-Diketones

Drewes and Upfold (1977) examined the reactions of derivatives of pentane-2,4-dione, closely related to N-(pentan-3-yl)cyclopropanamine hydrochloride, with 1,2-diaminobenzene. This study highlights the chemical reactivity of such compounds and their potential utility in synthesizing complex molecular structures (Drewes & Upfold, 1977).

Safety And Hazards

  • Hazard Statements : The compound may pose risks to health. Common hazard statements include H302 (harmful if swallowed) , H315 (causes skin irritation) , H319 (causes serious eye irritation) , and H335 (may cause respiratory irritation) .

properties

IUPAC Name

N-pentan-3-ylcyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-3-7(4-2)9-8-5-6-8;/h7-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDZPKJFASDRFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)NC1CC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pentan-3-yl)cyclopropanamine hydrochloride

CAS RN

1193389-86-4
Record name N-(pentan-3-yl)cyclopropanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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